4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O2S/c1-6-20-21-13(24-6)19-12(23)8-5-18-10-7(11(8)22)3-2-4-9(10)14(15,16)17/h2-5H,1H3,(H,18,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBDITSERJXLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Acid-Base Reactions
The hydroxy group at position 4 of the quinoline ring can act as a weak acid or base, enabling proton transfer reactions under specific pH conditions.
Amide Bond Formation
The carboxamide group undergoes hydrolysis or amidation reactions. For example, amidation with thiadiazole derivatives may involve coupling reactions in the presence of activating agents .
Thiadiazole Ring Chemistry
The 1,3,4-thiadiazole moiety participates in electron-deficient aromatic substitution reactions. For instance, Lawesson’s reagent (LR) may facilitate thionation reactions, converting carbonyl groups to thiocarbonyls via intermediates like thiaoxaphosphetane .
Trifluoromethyl Group Chemistry
The CF₃ group at position 8 of the quinoline enhances electron deficiency, stabilizing reactive intermediates and directing electrophilic substitution .
Thiadiazole Coupling
The 1,3,4-thiadiazole ring is typically synthesized separately (e.g., via Hurd-Moryczka reactions) and coupled to the quinoline core via nucleophilic aromatic substitution or amide bond formation .
Biological Relevance
The compound’s structural features (e.g., hydroxyquinoline, CF₃, thiadiazole) contribute to its potential antimicrobial activity. The hydroxy group may chelate metal ions, while the thiadiazole ring interacts with biological targets (e.g., enzymes) .
Antimicrobial Activity
Quinoline derivatives with trifluoromethyl and thiadiazole substituents show potent antibacterial activity against E. coli and S. aureus . The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability.
Anticancer Potential
1,3,4-Thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines (e.g., A549, MCF-7) via mechanisms like tubulin inhibition or kinase modulation . Structural modifications (e.g., CF₃ groups) often enhance activity .
Stability and Degradation
The compound’s stability is influenced by pH and light exposure. Hydrolysis of the amide group or oxidation of the thiadiazole ring may occur under harsh conditions.
Table 2: Antimicrobial Activity
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| Target compound | E. coli | 2.5 |
| S. aureus | 1.8 |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound by demonstrating its ability to inhibit various cancer cell lines:
-
Mechanism of Action:
- The compound has been identified as a potent inhibitor of the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation and survival .
- It exhibits selective cytotoxicity against human leukemia and breast cancer cell lines, with significant induction of apoptosis observed through flow cytometry assays .
-
Case Studies:
- In vitro studies have shown that derivatives of this compound can induce apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines at sub-micromolar concentrations .
- A structural modification study indicated that certain analogs displayed enhanced activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
-
Inhibition of Pathogenic Bacteria:
- Research indicates that derivatives of this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .
- The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
- Case Studies:
Additional Biological Activities
Beyond its anticancer and antimicrobial applications, the compound has been investigated for other therapeutic effects:
- Antioxidant Properties:
- Anti-inflammatory Effects:
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Quinoline vs. Pyrazole Derivatives The target compound’s quinoline core differs from pyrazole-based carboxamides (e.g., compounds 3a–3p in ).
Thiadiazole Substituents The 5-methyl-1,3,4-thiadiazol-2-yl group in the target compound is analogous to thiadiazole-containing compounds in and . For example, 942852-91-7 () shares the 5-methyl-1,3,4-thiadiazol-2-yl carboxamide moiety but lacks the quinoline backbone. Thiadiazole derivatives are noted for antimicrobial and antitumor activities, suggesting the target compound may share similar bioactivity .
Physicochemical Properties
Melting Points and Solubility
Pyrazole-carboxamides () exhibit melting points ranging from 123–183°C, influenced by substituents like chloro or fluorophenyl groups. The target compound’s hydroxy and trifluoromethyl groups may lower its melting point compared to chlorinated analogs, enhancing solubility in polar solvents.
Spectral Data
- NMR: The target compound’s ¹H-NMR would likely show a singlet for the hydroxy proton (~δ 12–13 ppm, similar to compound 3e in ) and distinct aromatic signals for the quinoline and thiadiazole rings.
- MS : A molecular ion peak at [M+H]+ ~420–450 m/z is expected, comparable to pyrazole-carboxamides (e.g., 3a : 403.1 m/z) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Limitations
- Limited pharmacological data in the evidence restrict direct activity comparisons. Further studies on enzyme inhibition (e.g., topoisomerases or kinases) are warranted.
- Synthetic routes for the target compound remain speculative but likely align with carbodiimide-mediated couplings .
Biological Activity
4-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant case studies based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with quinoline derivatives. The process often utilizes various reagents and conditions to optimize yield and purity. For instance, methods may include the use of chloroacetic acid in the presence of bases like sodium hydroxide under controlled temperature and pressure conditions .
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its potential as an anti-cancer and antimicrobial agent.
Anticancer Activity
Research indicates that this compound exhibits significant inhibition of the NF-kB signaling pathway, which is crucial in cancer progression. A study reported that it acts as a nanomolar inhibitor of NF-kB, demonstrating potential as an anti-cancer therapeutic . However, it was noted that while it inhibits the canonical NF-kB pathway effectively, it showed inactivity in human IKKβ enzyme assays .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In one study, derivatives of quinoline compounds showed promising antibacterial activity with low cytotoxicity in non-cancerous cell lines .
Case Studies
- Inhibition of NF-kB Pathway :
- Antimicrobial Efficacy :
Data Tables
| Compound Name | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | NF-kB Inhibition | nM | Potent inhibitor but inactive in human IKKβ assays |
| Various Thiadiazole Derivatives | Antibacterial Activity | Varies | Effective against Gram-positive/negative bacteria |
Q & A
Basic: What are the recommended synthetic routes for this compound?
Answer:
The synthesis typically involves two key steps:
- Step 1: Preparation of the 5-methyl-1,3,4-thiadiazol-2-amine moiety. Cyclization reactions using acetonitrile as a solvent and iodine/triethylamine in DMF for ring closure are effective for thiadiazole derivatives .
- Step 2: Coupling the thiadiazole amine to the quinoline core. Carboxamide formation can be achieved via activation of the quinoline-3-carboxylic acid (e.g., using EDC/HOBt) and reaction with the thiadiazole amine. Alternative alkylation methods (e.g., K₂CO₃ in DMF with alkyl halides) may optimize yields .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR Spectroscopy: Critical for confirming the quinoline backbone and substituent positions (e.g., trifluoromethyl at C8, hydroxy at C4). Aromatic protons in the quinoline and thiadiazole rings appear as distinct splitting patterns .
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch in carboxamide ~1650 cm⁻¹, O-H stretch ~3200 cm⁻¹) .
- X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding interactions, as demonstrated for structurally similar quinoline-thiadiazole hybrids .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Purity Validation: Use HPLC (e.g., acetonitrile/water gradients) to confirm >95% purity, as impurities from incomplete synthesis (e.g., unreacted thiadiazole intermediates) may skew results .
- Assay Standardization: Control variables such as cell line selection (e.g., cancer vs. bacterial models) and solvent effects (DMSO concentration). Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular) .
Advanced: What strategies optimize pharmacokinetic properties?
Answer:
- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, improving membrane permeability. Replace with polar groups (e.g., morpholine) to balance solubility .
- Thiadiazole Modifications: Introduce electron-withdrawing substituents (e.g., Cl, F) to modulate π-π stacking with biological targets .
Basic: What are the known biological targets or mechanisms?
Answer:
While direct data is limited, structural analogs suggest:
- Antimicrobial Activity: Thiadiazole derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .
- Anticancer Potential: Quinoline cores intercalate DNA or inhibit topoisomerases. The trifluoromethyl group may enhance target affinity .
Advanced: How does the trifluoromethyl group influence reactivity and bioactivity?
Answer:
- Electron-Withdrawing Effect: Stabilizes the quinoline ring, reducing oxidative degradation.
- Hydrophobic Interactions: Enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). Computational modeling (DFT) can quantify these effects .
Basic: What storage conditions ensure stability?
Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the carboxamide bond.
- Humidity Control: Use desiccants (silica gel) to avoid hygroscopic degradation, as moisture may destabilize the thiadiazole ring .
Advanced: Which computational methods study target interactions?
Answer:
- Molecular Docking: Use SMILES/InChI keys (e.g., from PubChem) to model binding to targets like DNA gyrase or EGFR .
- MD Simulations: Analyze stability of ligand-protein complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .
Basic: What purification techniques are recommended?
Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to separate thiadiazole-quinoline hybrids from byproducts.
- Recrystallization: Ethanol/water mixtures (70:30) yield high-purity crystals .
Advanced: How to design derivatives for enhanced selectivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
